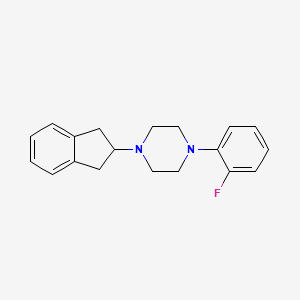![molecular formula C23H31N5O B5022909 6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, commonly known as CPPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPN is a nicotinamide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-depressant effects.
作用機序
The mechanism of action of CPPN is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. For example, CPPN has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPPN has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme that regulates cellular energy metabolism.
Biochemical and Physiological Effects:
CPPN has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CPPN has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, CPPN has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anti-depressant effects.
実験室実験の利点と制限
One advantage of CPPN is that it exhibits a range of biological activities, making it a potentially useful compound for studying various diseases and conditions. Additionally, CPPN is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of CPPN is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of CPPN. One potential area of research is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis. Another area of research is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPPN and its potential use in the treatment of other diseases and conditions.
合成法
CPPN can be synthesized by reacting 4-cyclopentyl-1,2-diamine with 3-(2-pyridinyl)propyl nicotinate in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain CPPN in high yield and purity.
科学的研究の応用
CPPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPPN has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, CPPN has been shown to exhibit anti-depressant effects by increasing the levels of serotonin and norepinephrine in the brain.
特性
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(25-13-5-7-20-6-3-4-12-24-20)19-10-11-22(26-18-19)28-16-14-27(15-17-28)21-8-1-2-9-21/h3-4,6,10-12,18,21H,1-2,5,7-9,13-17H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFQUYSUZNSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5022826.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxo-4-phenylbutanamide](/img/structure/B5022837.png)
![N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5022850.png)
![2-ethoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5022863.png)
![8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline](/img/structure/B5022871.png)
![2-cyclopentyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B5022877.png)
![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)
![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5022906.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B5022914.png)